Methyl 2-(oxetan-3-yl)acetate

Catalog No.
S837110
CAS No.
1217800-69-5
M.F
C6H10O3
M. Wt
130.143
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(oxetan-3-yl)acetate

CAS Number

1217800-69-5

Product Name

Methyl 2-(oxetan-3-yl)acetate

IUPAC Name

methyl 2-(oxetan-3-yl)acetate

Molecular Formula

C6H10O3

Molecular Weight

130.143

InChI

InChI=1S/C6H10O3/c1-8-6(7)2-5-3-9-4-5/h5H,2-4H2,1H3

InChI Key

CVAXOLXQNVHXOJ-UHFFFAOYSA-N

SMILES

COC(=O)CC1COC1

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives

Field: Organic Chemistry

Application: “Methyl 2-(oxetan-3-yl)acetate” is used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings .

Method: The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines . Methyl 2-(oxetan-3-ylidene)acetate was obtained in a similar manner, which was further treated with various (N-Boc-cycloaminyl)amines to yield the target 3-substituted 3-(acetoxymethyl)oxetane compounds .

Results: The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids . The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry

Field: Medicinal Chemistry

Application: Oxetanes, including “Methyl 2-(oxetan-3-yl)acetate”, are used in medicinal chemistry for a variety of purposes .

Method: The oxetane motif could be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . A related method was reported that used the sodium anion of an NTs-sulfoximine .

Results: The useful 2-hydroxymethyloxetane motif was formed in 74% yield following acetal deprotection, and the vinyl derivatives successfully underwent bromination with Br2 or epoxidation with m-CPBA .

Synthesis of NH-Heterocyclic Derivatives

Application: “Methyl 2-(oxetan-3-yl)acetate” is used in the synthesis of NH-heterocyclic derivatives, such as azetidine, pyrrolidine, piperidine, and morpholine-saturated heterocycles .

Method: The synthetic strategy involves the application of this compound for the preparation of NH-heterocyclic derivatives .

Results: The successful preparation of various NH-heterocyclic derivatives was achieved, expanding the scope of compounds that can be synthesized using "Methyl 2-(oxetan-3-yl)acetate" .

Synthesis of 2-Hydroxymethyloxetane

Application: “Methyl 2-(oxetan-3-yl)acetate” is used in the synthesis of 2-hydroxymethyloxetane .

Results: The useful 2-hydroxymethyloxetane motif was formed in 74% yield following acetal deprotection , and the vinyl derivatives successfully underwent bromination with Br2 or epoxidation with m-CPBA .

Preparation of NH-Heterocyclic Derivatives

Application: “Methyl 2-(oxetan-3-yl)acetate” is used in the preparation of NH-heterocyclic derivatives, such as azetidine, pyrrolidine, piperidine, and morpholine-saturated heterocycles .

Methyl 2-(oxetan-3-yl)acetate is a chemical compound with the molecular formula C6H10O3C_6H_{10}O_3 and a molecular weight of approximately 130.15 g/mol. It features an oxetane ring, which is a four-membered cyclic ether, attached to an acetate group. This structure contributes to its unique chemical properties, making it a subject of interest in various fields, particularly in organic synthesis and medicinal chemistry.

Due to its functional groups:

  • Nucleophilic Substitution: The oxetane ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Hydrolysis: Under acidic or basic conditions, the ester group can hydrolyze to yield methyl acetate and oxetan-3-ol.
  • Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to yield alcohol derivatives .

The synthesis of methyl 2-(oxetan-3-yl)acetate typically involves the following methods:

  • Nucleophilic Substitution Reaction:
    • Reacting oxetan-3-ylamine with methyl chloroacetate under basic conditions leads to the formation of methyl 2-(oxetan-3-yl)acetate.
    • This reaction proceeds through the nucleophilic attack of the amino group on the carbonyl carbon of the ester.
  • Oxetane Formation:
    • The compound can also be synthesized via cyclization reactions involving suitable precursors that form the oxetane ring under specific conditions.

Methyl 2-(oxetan-3-yl)acetate has several applications:

  • Pharmaceuticals: It serves as a building block in synthesizing complex pharmaceutical compounds due to its unique structural properties.
  • Agrochemicals: The compound may be utilized in developing new agrochemical products.
  • Material Science: Its derivatives can be explored for use in polymers and other materials due to their distinct properties .

Interaction studies involving methyl 2-(oxetan-3-yl)acetate focus on its binding affinity with biological targets such as enzymes and receptors. The presence of the oxetane ring may facilitate specific interactions through hydrogen bonding and hydrophobic effects, which are critical for modulating biological activity. These studies aim to elucidate the mechanisms by which this compound interacts with various biomolecules .

Methyl 2-(oxetan-3-yl)acetate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Differences
(S)-Methyl 2-amino-2-(oxetan-3-yl)acetateAmino Acid DerivativeContains an amino group, altering reactivity
Methyl 2-amino-2-(tetrahydrofuran-3-yl)acetateTetrahydrofuranDifferent cyclic ether structure; varied reactivity
Methyl 2-amino-2-(oxiran-3-yl)acetateOxiraneSmaller ring size; distinct chemical behavior
Methyl 2-(oxetan-3-ylidene)acetateOxetane derivativeContains a double bond, affecting stability

Uniqueness

Methyl 2-(oxetan-3-yl)acetate is unique due to its specific oxetane structure, which imparts distinct chemical and physical properties compared to other similar compounds. Its potential applications in pharmaceuticals and materials science further emphasize its importance in research and industry .

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Wikipedia

Methyl (oxetan-3-yl)acetate

Dates

Last modified: 08-15-2023

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